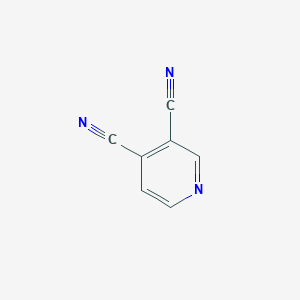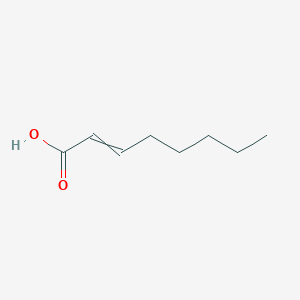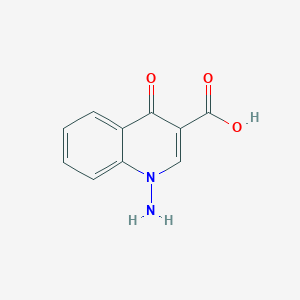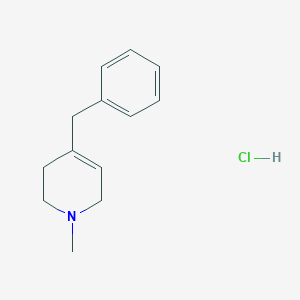
Hpmpc3A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hpmpc3A is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a synthetic analog of adenosine, a nucleoside that plays an important role in many physiological processes. Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
Hpmpc3A exerts its effects through a variety of mechanisms, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has been found to interact with a range of cellular targets, including adenosine receptors, nucleotide transporters, and enzymes involved in nucleotide metabolism.
Biochemical and Physiological Effects:
Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has also been found to enhance the delivery of therapeutic genes to target cells, making it a promising candidate for gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Hpmpc3A has several advantages for use in lab experiments, including its ability to inhibit viral replication and induce apoptosis in tumor cells. However, it also has limitations, including its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on Hpmpc3A, including the development of new drugs and therapies based on its antiviral, antitumor, and immunomodulatory properties. Further investigation is also needed to determine its safety and efficacy, as well as its potential use in gene therapy. Additionally, research is needed to explore the potential applications of Hpmpc3A in other fields, such as agriculture and environmental science.
Synthesemethoden
Hpmpc3A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Hpmpc3A is through chemical synthesis, which involves the conversion of adenosine to Hpmpc3A using a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Hpmpc3A has been widely studied in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties, making it a promising candidate for the development of new drugs and therapies. Hpmpc3A has also been studied for its potential use in gene therapy, as it has been found to enhance the delivery of therapeutic genes to target cells.
Eigenschaften
CAS-Nummer |
137427-72-6 |
|---|---|
Produktname |
Hpmpc3A |
Molekularformel |
C10H13N4O4P |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
CMBAJRSJOGKAIX-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
Kanonische SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
Synonyme |
3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPc3A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)




![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)





